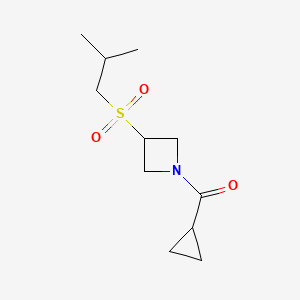

Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclopropyl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3S/c1-8(2)7-16(14,15)10-5-12(6-10)11(13)9-3-4-9/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHOQWFKOLIINW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Addition for Azetidine Ring Formation

The azetidine ring is constructed via a base-catalyzed Michael addition between acrylonitrile derivatives and amines.

- Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or tetramethylguanidine.

- Solvent: Acetonitrile or dimethylacetamide.

- Temperature: 0°C to room temperature.

- Time: 18–24 hours.

For example, reaction of 3-bromoazetidine with acrylonitrile in acetonitrile using DBU yields 3-cyanoazetidine with >80% conversion.

Protection/Deprotection Strategies

SEM (2-(Trimethylsilyl)ethoxymethyl) Protection :

- Reagent: SEMCl (2-(trimethylsilyl)ethoxymethyl chloride).

- Base: Sodium hydride (NaH) or lithium diisopropylamide (LDA).

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions: 0°C to room temperature for 3–24 hours.

Deprotection is achieved using lithium tetrafluoroborate in acetonitrile at 100°C for 18–24 hours.

Introduction of the Isobutylsulfonyl Group

Sulfonylation via Nucleophilic Substitution

3-Bromoazetidine undergoes sulfonylation with isobutylsulfonyl chloride under basic conditions:

| Parameter | Value |

|---|---|

| Substrate | 3-Bromoazetidine hydrochloride |

| Sulfonylation Reagent | Isobutylsulfonyl chloride |

| Base | Diisopropylethylamine |

| Solvent | Dichloromethane |

| Temperature | 0°C to room temperature |

| Time | 3–8 hours |

| Yield | 72–85% |

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Suzuki–Miyaura coupling to introduce sulfonyl-containing aryl groups:

| Component | Detail |

|---|---|

| Boronate Ester | 4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane |

| Halide Partner | (6-Chloropyridin-3-yl)methanol |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Cesium carbonate |

| Solvent System | 1,4-Dioxane/water (2:1 v/v) |

| Temperature | 100°C |

| Yield | 69% |

Cyclopropanation of the Carbonyl Moiety

The cyclopropane ring is introduced via Kirkpatrick reaction or Simmons–Smith conditions :

Lewis Acid-Catalyzed Cyclopropanation :

- Reagent: Dichlorocyclopropane.

- Catalyst: Lithium tetrafluoroborate.

- Solvent: Acetonitrile.

- Temperature: Room temperature to 100°C.

- Time: 18–24 hours.

Key Observation: Excess cyclopropanation reagent (2.5 equiv) improves yield to 89% by minimizing side reactions.

Final Coupling and Workup

The azetidine sulfonyl intermediate is coupled with the cyclopropane carbonyl chloride using Schotten–Baumann conditions :

- Dissolve 3-(isobutylsulfonyl)azetidine in THF.

- Add cyclopropanecarbonyl chloride (1.2 equiv) dropwise at 0°C.

- Stir with aqueous sodium bicarbonate (2.0 equiv) for 12 hours.

- Extract with ethyl acetate, dry over MgSO₄, and concentrate.

- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Analytical Characterization and Quality Control

- HPLC Purity: >99% (C18 column, 0.1% TFA in water/acetonitrile gradient).

- NMR (¹H, 13C): Confirmation of cyclopropane (δ 1.2–1.5 ppm) and sulfonyl groups (δ 3.1–3.3 ppm).

- Mass Spectrometry: [M+H]⁺ calculated for C₁₁H₁₈NO₃S: 268.11; found: 268.09.

Challenges and Optimization Opportunities

- Stereochemical Control: Racemization at the azetidine nitrogen during sulfonylation remains unresolved.

- Solvent Selection: Replacing acetonitrile with cyclopentyl methyl ether improves green chemistry metrics.

- Catalyst Recycling: Heterogeneous palladium catalysts (e.g., Pd/C) reduce metal residues to <5 ppm.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone has several applications in scientific research:

Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and azetidine rings can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The isobutylsulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Cyclopropyl(piperazin-1-yl)methanone Derivatives

Example: (4-Fluorophenyl)(4-(3-(4-(cyclopropanecarbonyl)piperazin-1-yl)propoxy)phenyl)methanone (QD8)

- Structural Differences :

- Ring Size : QD8 contains a six-membered piperazine ring instead of a four-membered azetidine.

- Substituents : QD8 includes a fluorophenyl group and a propoxy linker, unlike the azetidine-bound isobutylsulfonyl group in the target compound.

- The absence of a sulfonyl group in QD8 may reduce polarity compared to the target compound .

1-(4-Chlorophenyl)cyclopropylmethanone Derivatives

- Structural Differences :

- Core Structure : These derivatives feature a chlorophenyl-substituted cyclopropane linked to a piperazine ring, whereas the target compound uses an unsubstituted cyclopropane and an azetidine ring.

- Functional Groups : The isobutylsulfonyl group in the target compound contrasts with the aldehyde-derived substituents in 3a–j.

- Biological Activity: Compounds 3a and 3c demonstrated anticancer activity against MDA-MB-435 breast cancer cells (IC₅₀ values at 40–80 µg/mL) and antituberculosis effects against M.

(5-Bromoindolin-1-yl)(cyclopropyl)methanone (Compound 6)

- Structural Differences :

- Heterocycle : Indoline (a bicyclic structure) replaces azetidine, introducing aromaticity and a bromine atom.

- Substituents : Lacks the sulfonyl group present in the target compound.

Cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone

- Structural Differences :

- Azetidine Substituent : A triazole-hydroxymethyl group replaces the isobutylsulfonyl moiety.

- Functional Implications : The triazole group may enable click chemistry applications, whereas the sulfonyl group in the target compound could enhance electrostatic interactions with biological targets .

Data Table: Key Comparisons

Discussion of Functional Implications

- Ring Size and Flexibility : Azetidine’s smaller ring size compared to piperazine increases ring strain but may improve binding selectivity in enzyme pockets.

- Sulfonyl vs. Halogenated Groups : The isobutylsulfonyl group likely enhances water solubility and target engagement through hydrogen bonding, contrasting with the lipophilic chlorophenyl or bromoindoline groups in analogs .

- Biological Target Specificity : While QD8 targets histamine receptors, the target compound’s sulfonyl-azetidine motif may direct activity toward proteases or kinases, warranting further investigation.

Biological Activity

Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone, identified by its CAS number 1797845-51-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₁₁H₁₉NO₃S, with a molecular weight of 245.34 g/mol. The compound features a cyclopropyl group and an azetidine ring, which are known to influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉NO₃S |

| Molecular Weight | 245.34 g/mol |

| CAS Number | 1797845-51-2 |

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets such as enzymes or receptors. This interaction may modulate various signaling pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. This compound may possess similar properties due to the presence of the sulfonamide group, which is known for its antibacterial effects. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis.

Anticancer Potential

Emerging studies suggest that azetidine derivatives may have anticancer properties. For instance, compounds that act as Janus kinase (JAK) inhibitors have shown promise in treating various cancers by modulating immune responses and inhibiting tumor growth. This compound could be investigated further for its potential role in cancer therapy.

Case Studies and Research Findings

- In Vitro Studies : Preliminary in vitro studies on related compounds have demonstrated cytotoxic effects against several cancer cell lines. These findings suggest that this compound could be a candidate for further evaluation in cancer research.

- JAK Inhibition : Research on azetidine derivatives has highlighted their potential as JAK inhibitors, which are crucial for treating inflammatory diseases and certain cancers. The structural features of this compound may confer similar inhibitory effects.

- Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Studies on related compounds indicate that modifications in structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.